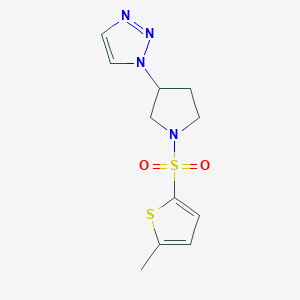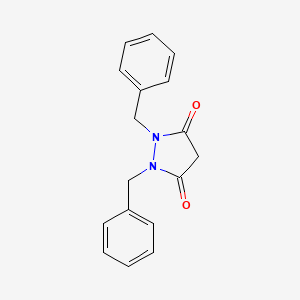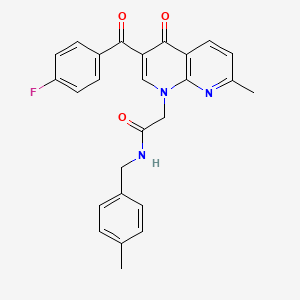![molecular formula C25H30N4O5 B2643908 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-35-8](/img/structure/B2643908.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
The compound closely related to the query shows significant potential in the field of medicinal chemistry, particularly as a neurokinin-1 (NK1) receptor antagonist. For instance, an orally active, water-soluble NK1 receptor antagonist has been identified as highly effective in pre-clinical tests for clinical efficacy in emesis and depression, highlighting the compound's potential for treating conditions associated with the NK1 receptor (Harrison et al., 2001).
Polymer Synthesis
Compounds with structural similarities have been used in the synthesis of polymers, illustrating the versatility of these chemical structures in materials science. For example, polymer synthesis based on 2-(hydroxyphenyl)-2-oxazolines has been explored, demonstrating the utility of such compounds in creating new materials with specific properties (Kobayashi et al., 1984).
Nitric-Oxide-Releasing Prodrugs
Another application involves the synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA) as prodrugs. These derivatives, containing nitric oxide (NO)-releasing groups, have shown promise in providing anti-inflammatory effects with lower gastrotoxicity, suggesting their potential in clinical applications for inflammation and related conditions (Rolando et al., 2013).
Heterocyclic Compound Synthesis
The exploration of new heterocyclic compounds based on similar structural motifs has been a focus in the development of pharmaceutical agents. For instance, the synthesis of new derivatives containing the morpholine-2,3-dione moiety has been investigated for their biological activities, demonstrating the chemical diversity and potential bioactivity of compounds within this class (Tlekhusezh et al., 1996).
Efficient Synthesis for Medicinal Chemistry
Efficient synthetic routes for NK1 receptor antagonists like Aprepitant have been developed, showcasing the importance of such compounds in therapeutic applications, particularly in treating conditions like chemotherapy-induced nausea and vomiting (Brands et al., 2003).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-28-7-6-19-13-18(3-4-20(19)28)21(29-8-10-32-11-9-29)15-27-25(31)24(30)26-14-17-2-5-22-23(12-17)34-16-33-22/h2-5,12-13,21H,6-11,14-16H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABYYAQHGXIQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)


![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2643832.png)
![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2643835.png)


![N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2643840.png)
![N1-cyclohexyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2643843.png)
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2643844.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2643846.png)